molecular formula C8H6N4O2 B13079068 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid

1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13079068
M. Wt: 190.16 g/mol
InChI Key: WMJZHUZEGNWLLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that combines the structural features of both pyridazine and pyrazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds, followed by cyclization to form the pyrazole ring. The pyridazine ring can be introduced through subsequent reactions involving appropriate nitrogen-containing reagents .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridazine or pyrazole rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Properties

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

1-pyridazin-3-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-3-5-12(11-6)7-2-1-4-9-10-7/h1-5H,(H,13,14)

InChI Key

WMJZHUZEGNWLLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1)N2C=CC(=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.